molecular formula C10H13NO4S B14540299 Propanoic acid, 3-[(methylphenylamino)sulfonyl]- CAS No. 62416-04-0

Propanoic acid, 3-[(methylphenylamino)sulfonyl]-

Cat. No.: B14540299
CAS No.: 62416-04-0
M. Wt: 243.28 g/mol
InChI Key: YNZIZABYHQZBSJ-UHFFFAOYSA-N
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Description

Propanoic acid, 3-[(methylphenylamino)sulfonyl]- is an organic compound with the molecular formula C10H13NO4S. It contains a carboxylic acid group, a sulfonamide group, and an aromatic ring, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-[(methylphenylamino)sulfonyl]- typically involves the reaction of propanoic acid with methylphenylamine and a sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, often involving the use of catalysts and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-[(methylphenylamino)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Propanoic acid, 3-[(methylphenylamino)sulfonyl]- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanoic acid, 3-[(methylphenylamino)sulfonyl]- involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoic acid, 3-[(methylphenylamino)sulfonyl]- is unique due to the presence of both the methyl and phenyl groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds .

Properties

CAS No.

62416-04-0

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

3-[methyl(phenyl)sulfamoyl]propanoic acid

InChI

InChI=1S/C10H13NO4S/c1-11(9-5-3-2-4-6-9)16(14,15)8-7-10(12)13/h2-6H,7-8H2,1H3,(H,12,13)

InChI Key

YNZIZABYHQZBSJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)CCC(=O)O

Origin of Product

United States

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